4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Description
4-Chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 4 and a cyano group at position 6. This scaffold is structurally significant due to its electron-deficient nature, which enhances reactivity in substitution and coupling reactions. Pyrrolopyridine derivatives are widely studied for their pharmacological properties, particularly in targeting neurotransmitter receptors such as 5-HT6 and 5-HT3 .
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-6-1-2-11-7(6)5(3-10)4-12-8/h1-2,4,11H |
InChI Key |
MMKMHIHTFUKFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Specific Synthetic Route from Literature
A representative synthesis pathway is described in a Master thesis from Graz University of Technology (2012), which details the preparation of substituted pyrrolo[3,2-c]pyridines bearing nitrile groups analogous to this compound. The key steps are summarized as follows:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Knoevenagel Condensation | N-protected 2-substituted pyrrole | Aldehyde, base | Carboxylic acid intermediate | Not specified |
| 2 | Conversion of Carboxylic Acid | Carboxylic acid intermediate | Azide formation, Curtius rearrangement | Pyrrolo[3,2-c]pyridine core with protecting group | Not specified |
| 3 | Deprotection and Functionalization | Protected azaindole | Deprotection conditions | Substituted pyrrolo[3,2-c]pyridine | Not specified |
| 4 | Halogenation | Pyrrolo[3,2-c]pyridine derivative | Chlorination reagents (e.g., Cl₂/FeCl₃) | 4-Chloro derivative | Not specified |
| 5 | Cyanation | Halogenated intermediate | Nucleophilic substitution with cyanide | This compound | Moderate to good |
This approach leverages the regioselectivity of electrophilic aromatic substitution and nucleophilic aromatic substitution to install the chlorine and nitrile groups, respectively.
Alternative Preparation via Amide Dehydration
A closely related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, has been synthesized by dehydration of the corresponding amide using trifluoroacetic anhydride and triethylamine in dichloromethane at room temperature for 6 hours, yielding 73.4% product after purification. Although this is a different regioisomeric pyrrolopyridine, the methodology illustrates a viable approach to nitrile installation via amide dehydration that could be adapted for the 7-carbonitrile isomer.
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Amide dehydration | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | Triethylamine, trifluoroacetic anhydride, DCM, 20°C, 6 h | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 73.4 |
This method could inspire analogous dehydration strategies for the 7-carbonitrile isomer.
Halogenation and Cross-Coupling Techniques
The chlorination at position 4 is commonly achieved via electrophilic aromatic substitution using chlorine gas or reagents such as thionyl chloride or iron(III) chloride catalysts. The nitrile group can be introduced by nucleophilic substitution of a halogenated intermediate with cyanide sources (e.g., KCN, NaCN) under controlled conditions.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) have been reported to functionalize the pyrrolo[3,2-c]pyridine core, allowing for substitution at halogenated positions with aryl or alkyl groups, which may be relevant in modifying intermediates during synthesis.
Analytical Data and Characterization
Characterization of this compound typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR in solvents such as DMSO-d₆ to assign chemical shifts consistent with the fused heterocyclic system and substituents.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula.
- Infrared (IR) Spectroscopy : Identification of nitrile stretching vibrations (~2200–2250 cm⁻¹) and C–Cl stretches.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, often using C18 reverse-phase columns with UV detection at 254 nm.
Summary Table of Key Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization + Halogenation + Cyanation | N-protected 2-substituted pyrrole | Knoevenagel condensation, azide formation, chlorination (Cl₂/FeCl₃), cyanation (KCN) | Moderate to good | Multi-step, regioselective, adaptable |
| Amide Dehydration | 4-Chloro-pyrrolo-pyridine carboxamide | Triethylamine, trifluoroacetic anhydride, DCM, 20°C, 6 h | ~73 | Efficient nitrile installation via dehydration |
| Electrophilic Aromatic Substitution | Pyrrolo[3,2-c]pyridine derivatives | Chlorine sources (Cl₂, SOCl₂), catalysts | Variable | Chlorination step for position 4 substitution |
| Nucleophilic Aromatic Substitution | Halogenated intermediates | Cyanide salts (KCN, NaCN), polar aprotic solvents | Variable | Cyanation step to introduce nitrile group |
Research Discoveries and Considerations
- The regioselectivity of halogenation and cyanation is critical to obtain the desired 4-chloro and 7-carbonitrile substitution pattern without side reactions or isomer formation.
- Protecting groups on the pyrrole nitrogen influence the polarity and reactivity of intermediates and final products, affecting purification and yields.
- The nitrile group can serve as a handle for further chemical transformations, including reduction to amines or conversion to other functional groups, expanding the utility of the compound in medicinal chemistry.
- Stability studies indicate that the nitrile and chloro substituents are stable under typical storage conditions but may require pH-controlled environments to prevent hydrolysis or substitution.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent type, position, and fused ring systems. Key comparisons include:
Key Observations:
- Positional Isomerism : The placement of substituents on the pyrrolopyridine core significantly impacts biological activity. For example, 5-chloro-pyrrolo[2,3-c]pyridine derivatives () exhibit antibacterial properties, whereas 4-chloro-pyrrolo[3,2-c]pyridine derivatives are optimized for CNS drug development due to their affinity for serotonin receptors .
- Electron-Withdrawing Groups: The cyano group in this compound enhances its stability and binding to enzymes compared to carboxylic acid derivatives (e.g., 10b in ), which are more polar but less bioavailable .
- Halogen Effects: Chlorine at position 4 (vs.
Pharmacological Profiles
- Receptor Affinity: The target compound’s derivatives show nanomolar affinity for 5-HT6 receptors, outperforming simpler quinoline/pyridine cores (e.g., compound 25 in ) due to optimized steric and electronic interactions .
- MAO-B Inhibition: Unlike furoquinolinones (), which lack MAO-B activity, pyrrolo[3,2-c]pyridine derivatives with alicyclic amines (e.g., compound 23 in ) exhibit dual 5-HT6R antagonism and MAO-B inhibition .
Biological Activity
4-Chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 152.581 g/mol. The compound features a unique structure characterized by a pyrrole ring fused to a pyridine ring, along with chlorine and carbonitrile substituents. Its melting point ranges from 189 to 192 °C, and it exhibits stability at elevated temperatures .
Kinase Inhibition
Research indicates that derivatives of pyrrolopyridines, including this compound, exhibit inhibitory effects against various kinases. Kinases play crucial roles in cellular signaling pathways, and their inhibition may lead to anticancer and anti-inflammatory effects. Specifically, this compound has shown potential in enhancing insulin sensitivity and influencing glucose metabolism, suggesting applications in diabetes treatment .
Binding Affinity
Studies have focused on the compound's binding affinity to biological targets. Notably, it interacts with enzymes involved in glucose metabolism, indicating its potential to modulate insulin signaling pathways. Additionally, interactions with receptors implicated in cancer progression have been observed .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of various pyrrolopyridine derivatives against cancer cell lines. Compounds similar to this compound demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward noncancerous cells .
- Antidiabetic Potential : In vitro studies have shown that compounds within this class can enhance glucose uptake in muscle cells, indicating their potential as therapeutic agents for managing diabetes .
Comparative Analysis
The following table summarizes the structural similarities and notable activities of compounds related to this compound:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 5-Chloro-1H-pyrrolo[3,2-b]pyridine | Pyrrolopyridine derivative | Anticancer properties; kinase inhibition |
| 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | Nitro-substituted derivative | Antibacterial activity; potential anti-inflammatory |
| 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | Halogenated derivative | Versatile building block for azaindole synthesis |
This comparative analysis highlights the unique substitution pattern of this compound that enhances its biological activity while maintaining structural integrity for further modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
